4-(3-Fluoro-4-methoxyphenyl)butanoic acid

Overview

Description

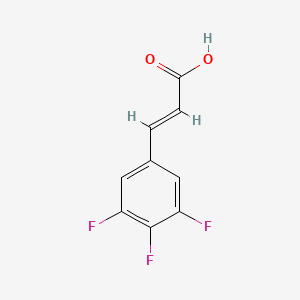

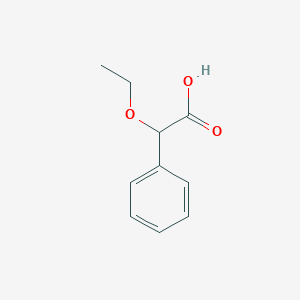

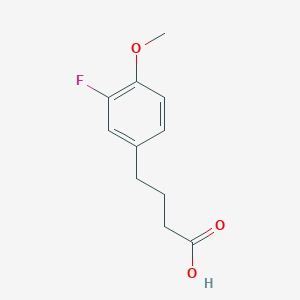

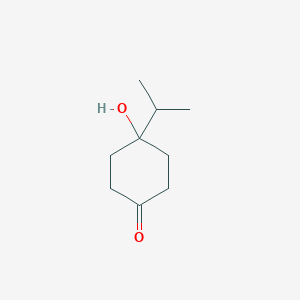

“4-(3-Fluoro-4-methoxyphenyl)butanoic acid” is a chemical compound with the molecular formula C11H13FO3 . It has an average mass of 212.217 Da and a monoisotopic mass of 212.084869 Da .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a butanoic acid chain attached to a phenyl ring. The phenyl ring is substituted with a fluoro group at the 3-position and a methoxy group at the 4-position .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available in the search results, similar compounds such as 3-Fluoro-4-methoxyphenylboronic acid have been used as reactants in various chemical reactions. These include the preparation of hydroxyphenylnaphthols as 17ß-hydroxysteroid dehydrogenase Type 2 inhibitors, regioselective Suzuki coupling, ruthenium-catalyzed arylation reactions, synthesis of amino-trimethoxyphenyl-aryl thiazoles as microtubule inhibitors and potential antitumors, and rhodium-catalyzed cyanation .Mechanism of Action

The mechanism of action of 4-(3-Fluoro-4-methoxyphenyl)butanoic acid is not fully understood. However, it is believed that this compound acts as an inhibitor of enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). This compound has been shown to inhibit the activity of these enzymes, which are involved in the production of inflammatory mediators, such as prostaglandins and leukotrienes.

Biochemical and Physiological Effects

This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as COX-2 and 5-LOX, which are involved in the production of inflammatory mediators, such as prostaglandins and leukotrienes. This compound has also been shown to inhibit the activity of enzymes involved in the synthesis of neurotransmitters, such as serotonin and dopamine. In addition, this compound has been shown to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

4-(3-Fluoro-4-methoxyphenyl)butanoic acid has several advantages for laboratory experiments. It is a relatively inexpensive compound, and it is easily synthesized from readily available starting materials. It is also a relatively stable compound, and it is not prone to decomposition or oxidation. However, this compound has several disadvantages for laboratory experiments. It is a relatively toxic compound, and it can cause skin and eye irritation. In addition, this compound is a relatively volatile compound, and it can easily evaporate from solution.

Future Directions

The future of 4-(3-Fluoro-4-methoxyphenyl)butanoic acid research is promising. There is potential for the use of this compound in the development of new drugs, such as antibiotics and antivirals. In addition, this compound could be used in the development of new chemical reactions, such as condensation reactions and oxidation reactions. Furthermore, this compound could be used in the development of new biochemical and physiological studies, such as the study of enzymes, hormones, and other biological molecules. Finally, this compound could be used in the development of new technologies, such as sensors and drug delivery systems.

Scientific Research Applications

4-(3-Fluoro-4-methoxyphenyl)butanoic acid has been used in various scientific and industrial applications. It has been used in the synthesis of drugs, such as antifungal agents, antiviral agents, and anti-inflammatory agents. It has also been used as a reactant in a variety of chemical reactions, such as condensation reactions and oxidation reactions. This compound has been used in biochemical and physiological studies, including the study of enzymes, hormones, and other biological molecules.

Safety and Hazards

While specific safety and hazard information for “4-(3-Fluoro-4-methoxyphenyl)butanoic acid” is not available in the search results, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name |

4-(3-fluoro-4-methoxyphenyl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO3/c1-15-10-6-5-8(7-9(10)12)3-2-4-11(13)14/h5-7H,2-4H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKWHNXWKHRRCDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCCC(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B3382393.png)

![Pyridine, 3-chloro-5-[2-(trimethylsilyl)ethynyl]-](/img/structure/B3382414.png)

![Spiro[2.5]octan-4-ol](/img/structure/B3382456.png)